molecular formula C12H19NO5 B6357748 5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1538626-88-8

5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No. B6357748
CAS RN: 1538626-88-8
M. Wt: 257.28 g/mol
InChI Key: DHBYWVJOFBIKRG-UHFFFAOYSA-N
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Description

The compound “5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid” is a spirocyclic building block . It has a molecular weight of 257.29 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Reactive Extraction and Supercritical Fluids

Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the efficiency and environmental benefits of using supercritical CO2 for the separation of carboxylic acids from aqueous solutions. This method is noted for its higher yield, simplicity, and competitiveness compared to traditional separation methods, suggesting potential applications in the purification and isolation of specific carboxylic acids for research or industrial use (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

A review on the inhibition of biocatalysts by carboxylic acids provides insights into how carboxylic acids, including potentially "5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid", could affect microbial fermentation processes. Understanding the toxic effects and mechanisms of action of carboxylic acids on microbes can inform the development of more robust biocatalysts and fermentation strategies, enhancing the production of bio-based chemicals and fuels (Jarboe, Royce, & Liu, 2013).

Fermentation Process Development for Biopolymers

The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from carboxylic acids is reviewed, illustrating the application of carboxylic acids as feedstocks in the biotechnological production of biodegradable polymers. This research underscores the importance of metabolic engineering and fermentation process optimization in utilizing carboxylic acids for sustainable material production (Sun, Ramsay, Guay, & Ramsay, 2007).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBYWVJOFBIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate (514 mg, 1.80 mmol) and lithium hydroxide monohydrate (378 mg, 9.0 mmol) in 1 mL of H2O and 10 mL of MeOH was stirred at room temperature overnight. The resulting mixture was concentrated in vacuo. The residue was stirred with saturated aqueous solution of 2-hydroxypropane-1,2,3-tricarboxylic acid (15 mL) and then extracted with DCM (15 mL×2). The combined organic layers were dried over Na2SO4 and then concentrated in vacuo to afford 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid (444 mg, yield: 95.9%) as a white solid.
Name
5-tert-butyl 7-ethyl 2-oxa-5-azaspiro[3.4]octane-5,7-dicarboxylate
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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